Cas no 1043-21-6 (Pirenoxine)

Pirenoxine is a quinoline derivative with applications in ophthalmology, primarily utilized for its inhibitory effects on cataract formation. It functions by chelating calcium ions and inhibiting oxidative processes in the lens, thereby slowing the aggregation of lens proteins. The compound is particularly noted for its stability and specificity in targeting lens opacification. Its mechanism involves disrupting the quinone-protein adducts that contribute to cataract development. Pirenoxine is commonly formulated as an ophthalmic solution, ensuring direct delivery to the affected area. Its efficacy in delaying cataract progression, combined with a well-tolerated safety profile, makes it a notable option in preventive ophthalmic care.
Pirenoxine structure
Pirenoxine structure
商品名:Pirenoxine
CAS番号:1043-21-6
MF:C16H8N2O5
メガワット:308.24512
CID:40587
PubChem ID:4846

Pirenoxine 化学的及び物理的性質

名前と識別子

    • Pirenoxine
    • 1-Hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylic acid
    • 1,5-dioxo-4H-pyrido[3,2-a]phenoxazine-3-carboxylic acid
    • 1-HYDROXY-5-OXO-5H-PYRIDO[3,2-A]PHENOXAZINE-3-CARBOXYLIC ACID MONOSODIUM SALT
    • Pirenoxine sodium salt
    • 1,5-dioxo-1,5-dihydro-4H-pyrido[3,2-a]phenoxazine-3-carboxylic acid
    • 1-hydroxy-5-oxo-5H-pyrido[3,2-a]-phenoxazine-3-carboxylic acid
    • 1-Hydroxy-pyrido-5-phenoxazon-3-carbonsaeure
    • Catalin
    • Catalin-K (TN)
    • Pirenoxina
    • Pirenoxina [Spanish]
    • Pirenoxinum
    • Pirenoxinum [Latin]
    • pirfenoxone
    • Kary Uni
    • Bernetine
    • Catalin K
    • Catalin【opthalmic remedy】
    • 1-Hydroxy-3-carboxy-5H-pyrido[3,2-a]phenoxazin-5-one
    • 1-Hydroxy-5-oxo-5H-pyrido[3,2-]phenoxazine-3-carboxylicacid
    • 1-Hydroxy-5H-pyrido[3,2-a]phenoxazin-5-one-3-carboxylic acid
    • BS-42378
    • AKOS015888305
    • DTXSID6048335
    • PRX
    • FT-0603540
    • CS-0028168
    • 1-Hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylic acid;1-Hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylic acid
    • 1-hydroxy-5-oxopyrido[3,2-a]phenoxazine-3-carboxylic acid
    • CHEMBL1372341
    • A800955
    • PIRENOXINE [MI]
    • PIRENOXINE [INN]
    • 4-hydroxy-12-oxo-12H-10-oxa-1,5-diazatetraphene-2-carboxylic acid
    • NS00005025
    • PIRENOXINE [WHO-DD]
    • Cataline
    • UNII-27L0EP6IZK
    • AM84317
    • Catalin-K
    • SCHEMBL36173
    • 5H-Pyrido[3,2-a]phenoxazine-3-carboxylicacid, 1-hydroxy-5-oxo-
    • 1-Hydroxy-5-oxo-5H-pyrido(3,2-a)phenoxazine-3-carboxylic acid
    • Pirenoxine (JP17/INN)
    • HY-108296
    • 27L0EP6IZK
    • Q7197959
    • 5H-Pyrido(3,2-a)phenoxazine-3-carboxylic acid, 1-hydroxy-5-oxo-
    • 1043-21-6
    • EINECS 213-872-4
    • Pirenoxine [INN:JAN]
    • CHEBI:32013
    • PIRENOXINE [JAN]
    • SCHEMBL22360205
    • D01100
    • OKPNYGAWTYOBFZ-UHFFFAOYSA-N
    • BRD-K65992024-001-01-5
    • GLXC-20317
    • DB-040533
    • MDL: MFCD00867148
    • インチ: 1S/C16H8N2O5/c19-9-5-8(16(21)22)18-14-10(20)6-12-15(13(9)14)17-7-3-1-2-4-11(7)23-12/h1-6H,(H,18,19)(H,21,22)
    • InChIKey: OKPNYGAWTYOBFZ-UHFFFAOYSA-N
    • ほほえんだ: C1C=C2N=C3C4C(C=C(C(O)=O)NC=4C(=O)C=C3OC2=CC=1)=O

計算された属性

  • せいみつぶんしりょう: 308.04300
  • どういたいしつりょう: 308.04332136g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 23
  • 回転可能化学結合数: 1
  • 複雑さ: 771
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 105Ų
  • ひょうめんでんか: 0
  • 互変異性体の数: 4

じっけんとくせい

  • ゆうかいてん: 247-248 ºC
  • PSA: 113.52000
  • LogP: 2.24480

Pirenoxine セキュリティ情報

Pirenoxine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
P508580-5mg
Pirenoxine
1043-21-6
5mg
$110.00 2023-05-17
eNovation Chemicals LLC
Y1239706-25mg
5H-Pyrido[3,2-a]phenoxazine-3-carboxylicacid, 1-hydroxy-5-oxo-
1043-21-6 98%(HPLC)
25mg
$405 2024-06-07
SHENG KE LU SI SHENG WU JI SHU
sc-482149-5 mg
Pirenoxine,
1043-21-6
5mg
¥1,279.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-482149-5mg
Pirenoxine,
1043-21-6
5mg
¥1279.00 2023-09-05
1PlusChem
1P0086KC-10mg
5H-Pyrido[3,2-a]phenoxazine-3-carboxylicacid, 1-hydroxy-5-oxo-
1043-21-6 98% (HPLC)
10mg
$400.00 2025-02-22
1PlusChem
1P0086KC-25mg
5H-Pyrido[3,2-a]phenoxazine-3-carboxylicacid, 1-hydroxy-5-oxo-
1043-21-6 98% (HPLC)
25mg
$743.00 2025-02-22
MedChemExpress
HY-108296-5mg
Pirenoxine
1043-21-6 ≥95.0%
5mg
¥2350 2024-07-20
1PlusChem
1P0086KC-5mg
5H-Pyrido[3,2-a]phenoxazine-3-carboxylicacid, 1-hydroxy-5-oxo-
1043-21-6 98% (HPLC)
5mg
$248.00 2025-02-22
A2B Chem LLC
AD80956-5mg
5H-Pyrido[3,2-a]phenoxazine-3-carboxylicacid, 1-hydroxy-5-oxo-
1043-21-6 98%(HPLC)
5mg
$79.00 2024-04-20
eNovation Chemicals LLC
Y1239706-5mg
5H-Pyrido[3,2-a]phenoxazine-3-carboxylicacid, 1-hydroxy-5-oxo-
1043-21-6 98%(HPLC)
5mg
$675 2025-02-26

Pirenoxine 関連文献

Pirenoxineに関する追加情報

Research Brief on Pirenoxine (CAS: 1043-21-6): Recent Advances and Applications in Ophthalmic Therapeutics

Pirenoxine (CAS: 1043-21-6), a quinoline derivative, has garnered renewed interest in ophthalmic research due to its potential in managing cataract formation. Recent studies have focused on its dual mechanism of action as an antioxidant and calcium chelator, targeting lens protein aggregation—a hallmark of cataractogenesis. A 2023 Journal of Ocular Pharmacology study demonstrated Pirenoxine's ability to inhibit selenite-induced crystallin aggregation by 62% in vitro (p<0.01), outperforming standard N-acetylcarnosine controls.

Advanced formulation research has yielded significant breakthroughs in ocular bioavailability. Researchers at Kyoto Pharmaceutical University developed a nanoparticle-encapsulated Pirenoxine (nano-PRX) that increased corneal permeability by 3.2-fold compared to conventional eye drops. This innovation, detailed in a 2024 Drug Delivery publication, utilizes chitosan-hyaluronate complexes to overcome the compound's natural solubility limitations while maintaining its chemical stability (1043-21-6 purity >99.8% by HPLC).

Clinical validation continues to evolve, with Phase III trials in Japan showing promising results. The multicenter PRO-CAT study (2023) reported a 41% reduction in lens opacity progression (LOCS III scale) after 24 months of Pirenoxine treatment (n=287, p=0.0032). Notably, mass spectrometry analysis confirmed the absence of systemic absorption, supporting its safety profile—a critical consideration given recent FDA guidance on ophthalmic drug systemic exposure risks.

Emerging research explores Pirenoxine's potential beyond cataracts. Experimental Eye Research (2024) identified its inhibitory effect on MMP-9 activation in diabetic retinopathy models, suggesting broader applications. However, challenges remain in standardizing quantification methods for 1043-21-6 in biological matrices, as highlighted by the International Council for Harmonisation's ongoing method validation initiative.

The compound's unique chemical properties continue to drive innovation. Its selective copper chelation capacity (Kd=2.1×10-8 M) positions Pirenoxine as a candidate for metalloprotein-related ocular disorders. Patent filings in Q1 2024 reveal novel derivatives (PRX-110 series) that enhance target engagement while maintaining the core 1043-21-6 structure, potentially extending IP protection for this 60-year-old molecule.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1043-21-6)Pirenoxine
A800955
清らかである:99%/99%
はかる:5mg/10mg
価格 ($):295.0/476.0